molecular formula C15H16F3NO5 B1586304 Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate CAS No. 49713-41-9

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Cat. No. B1586304
CAS RN: 49713-41-9
M. Wt: 347.29 g/mol
InChI Key: FRVSBCHUUIMIOZ-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, commonly known as TFMPAMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a malonate derivative that has a trifluoromethoxy group attached to the phenyl ring. The synthesis of TFMPAMM involves several steps and has been studied extensively to optimize the yield and purity of the final product.

Scientific Research Applications

  • Polymerization Initiator : Diethyl malonate derivatives, such as Methylene bis(diethyl malonate), have been used as initiators in organic solvents for polymerization. For instance, they can initiate polymerization of methyl methacrylate at room temperature with high yields (Bıçak & Özeroğlu, 2001).

  • Synthesis of t-Butoxycarbonylamino Acids : These compounds are utilized in the preparation of t-butoxycarbonylamino acids, which are significant in peptide synthesis (Itoh, Hagiwara, & Takashi, 1977).

  • Tautomeric Studies in Organic Chemistry : The reaction of diethyl malonate with substituted amines has been studied for understanding tautomeric forms in compounds such as “malonyl-α-aminopyridines” (Ingalls & Popp, 1967).

  • Catalysis in Polymerization : Diethyl 2-((arylamino)methylene)malonate ligands have been used in aluminum complexes for effective and controllable ring-opening polymerization of ε-caprolactone, highlighting their role in catalysis (Chang et al., 2019).

  • Synthesis of β-Trifluoromethyl Compounds : These derivatives are used in synthesizing β-trifluoromethyl-N-acetyltryptophan, a compound with potential pharmaceutical applications (Gong, Kato, & Kimoto, 1999).

  • Investigation of Anti-Cancer Properties : Research on derivatives of diethyl malonate, like triazenes, has been conducted to explore their anti-cancer activity and mechanism of action (Audette et al., 1973).

  • Hydrodecarboxylation Reactions : These compounds are involved in catalytic hydrodecarboxylation processes, useful in organic synthesis and chemical transformations (Griffin, Zeller, & Nicewicz, 2015).

  • Synthesis of Fluorooxindole Derivatives : Diethyl 2-fluoromalonate ester, a related compound, is used in synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, important in medicinal chemistry (Harsanyi, Sandford, Yufit, & Howard, 2014).

properties

IUPAC Name

diethyl 2-[[2-(trifluoromethoxy)anilino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO5/c1-3-22-13(20)10(14(21)23-4-2)9-19-11-7-5-6-8-12(11)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVSBCHUUIMIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371678
Record name Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

CAS RN

49713-41-9
Record name 1,3-Diethyl 2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49713-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49713-41-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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